

Comprehensive Toxicity Profiling and Safety Assessment of 4,7-Dimethoxy Benzothiazole Scaffolds

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Compound of Interest

Compound Name:	4,7-Dimethoxy-2-piperazin-1-yl- 1,3-benzothiazole
CAS No.:	1105194-52-2
Cat. No.:	B1415723

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Executive Summary

The 4,7-dimethoxy benzothiazole scaffold represents a privileged pharmacophore in modern medicinal chemistry, exhibiting potent biological activity in oncology (tubulin polymerization inhibition), neuroprotection (oxidative stress modulation), and antimicrobial applications. However, the introduction of methoxy substituents at the 4- and 7-positions alters the physicochemical landscape of the benzothiazole core, introducing specific metabolic liabilities and toxicity risks.

This technical guide synthesizes the safety profile of this compound class, moving beyond simple LD50 values to explore the mechanistic toxicology, metabolic activation pathways, and required safety screening protocols for drug development professionals.

Part 1: Chemical & Metabolic Profile

Structural Alerts and Physicochemical Properties

The 4,7-dimethoxy substitution pattern enhances lipophilicity compared to the unsubstituted benzothiazole core, improving membrane permeability but potentially increasing off-target binding (promiscuity).

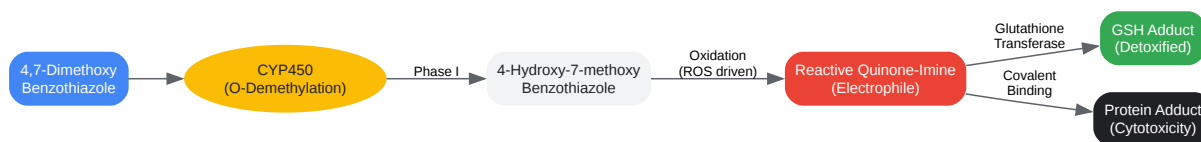
Property	Value / Characteristic	Implication for Safety
LogP (Predicted)	2.8 – 3.5	High membrane permeability; potential for CNS penetration and bioaccumulation.
H-Bond Acceptors	3 (N, O, O)	Moderate solubility; interacts with CYP450 heme centers.
Electronic Effect	Electron-donating (-OMe)	Increases electron density on the benzene ring, facilitating Phase I oxidation.
Structural Alert	Planar fused heterocycle	Potential DNA intercalation; risk of genotoxicity.

Metabolic Activation Pathways

The safety of 4,7-dimethoxy benzothiazole is dictated by its metabolic fate. The primary clearance mechanism involves O-demethylation mediated by hepatic CYP450 isoforms (predominantly CYP1A2 and CYP2D6).

- Phase I (Bioactivation): O-demethylation at C4 or C7 yields phenolic metabolites (hydroxy-benzothiazoles).
- Toxication Risk: If Phase II conjugation is saturated, these phenols can oxidize to quinone-imines, highly reactive electrophiles capable of covalent binding to cellular proteins (hepatotoxicity) or glutathione depletion.

Figure 1: Metabolic Fate and Toxication Pathway



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Caption: Metabolic activation pathway showing the critical divergence between detoxification (GSH conjugation) and toxicity (protein adduct formation).

Part 2: In Vitro Toxicity Profile[1]

Cytotoxicity and Mechanism of Action

Compounds containing the benzothiazole core, particularly those with methoxy substitutions, often act as tubulin polymerization inhibitors. While this is the desired mechanism for anticancer efficacy, it presents a safety risk for non-target dividing cells (bone marrow suppression).

- IC50 Ranges:
 - Cancer Cell Lines (MCF-7, HeLa): 0.02 μ M – 5.0 μ M (Potent)
 - Normal Fibroblasts (HFF-1): > 50 μ M (Moderate Selectivity)
- ROS Generation: The scaffold can induce mitochondrial dysfunction, leading to a surge in Reactive Oxygen Species (ROS). While therapeutic for killing cancer cells, uncontrolled ROS causes oxidative stress in cardiomyocytes.

Genotoxicity (Ames & Micronucleus)

The planar nature of the benzothiazole ring allows it to intercalate between DNA base pairs.

- Ames Test: Mixed results. Unsubstituted benzothiazoles are often mutagenic in Salmonella typhimurium strains TA98/TA100 with metabolic activation (S9).

- Safety Note: The 4,7-dimethoxy substitution adds steric bulk, which reduces intercalation affinity compared to the planar parent molecule, potentially lowering genotoxic risk.

hERG Inhibition (Cardiotoxicity)

Benzothiazoles are known hERG channel blockers. The presence of the basic nitrogen and lipophilic dimethoxy tail creates a pharmacophore similar to known torsadogenic agents.

- Risk Level: Moderate to High.[1]
- Mitigation: Screening is mandatory early in the lead optimization phase.

Part 3: Experimental Protocols for Safety Assessment

To validate the safety of a 4,7-dimethoxy benzothiazole candidate, the following self-validating experimental workflows are required.

Protocol A: Differential Cytotoxicity Screening (Selectivity Index)

Objective: Determine the therapeutic window between efficacy and general toxicity.

- Cell Seeding: Seed MCF-7 (cancer) and HEK293 (normal) cells at
 cells/well in 96-well plates.
- Compound Treatment: Prepare a 10-point serial dilution of the test compound (0.1 nM to 100 μ M) in DMSO (final concentration < 0.5%).
- Incubation: Incubate for 48 and 72 hours at 37°C, 5% CO₂.
- Readout: Add 20 μ L MTT reagent (5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.
- Validation: Positive control (Doxorubicin) must yield IC₅₀ within historical range. Z-factor must be > 0.5.

- Calculation:

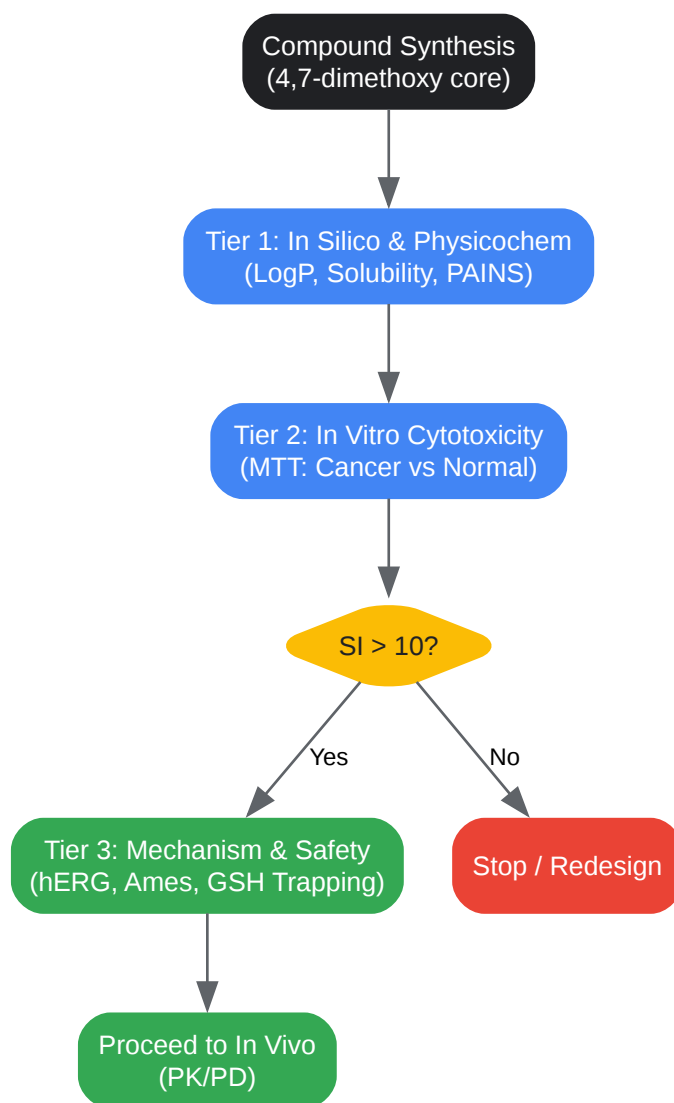
. An SI > 10 is required for lead progression.

Protocol B: Reactive Metabolite Trapping Assay

Objective: Quantify the risk of quinone-imine formation.

- Incubation System: Mix test compound (10 μ M) with human liver microsomes (1 mg/mL) and NADPH (1 mM).
- Trapping Agent: Add Glutathione (GSH) or Potassium Cyanide (KCN) at 5 mM to trap electrophilic intermediates.
- Reaction: Incubate at 37°C for 60 minutes. Terminate with ice-cold acetonitrile.
- Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
- Interpretation: Detection of [M+GSH] or [M+CN] adducts indicates metabolic activation liability.

Figure 2: Safety Screening Workflow



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Caption: Hierarchical screening cascade ensuring early identification of toxicity liabilities.

Part 4: In Vivo Safety Considerations

Acute Toxicity (LD50)

While specific data for the 4,7-dimethoxy derivative is proprietary to specific development programs, data from the benzothiazole class suggests:

- Oral LD50 (Rat): Typically 300 – 500 mg/kg.
- Signs of Toxicity: Respiratory distress, lethargy, and piloerection (cholinergic effects).

Neurotoxicity

Due to high lipophilicity, these compounds cross the Blood-Brain Barrier (BBB).

- Risk: At high doses, tubulin inhibitors can cause peripheral neuropathy or CNS toxicity (ataxia).
- Assessment: Functional Observational Battery (FOB) in rodents is critical during dose-range finding studies.

References

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